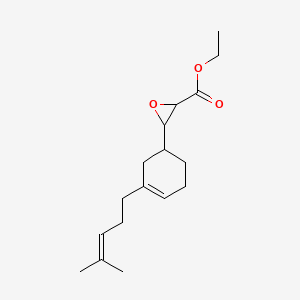

Ethyl 3-(3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate

Description

Properties

CAS No. |

84473-80-3 |

|---|---|

Molecular Formula |

C17H26O3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

ethyl 3-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]oxirane-2-carboxylate |

InChI |

InChI=1S/C17H26O3/c1-4-19-17(18)16-15(20-16)14-10-6-9-13(11-14)8-5-7-12(2)3/h7,9,14-16H,4-6,8,10-11H2,1-3H3 |

InChI Key |

FTOQVEJIYGGRDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)C2CCC=C(C2)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclohexene Intermediate

- Starting from commercially available cyclohexenone derivatives or cyclohexene precursors, the 4-methylpent-3-enyl substituent is introduced via alkylation or cross-coupling reactions.

- Typical conditions involve base-mediated alkylation using organometallic reagents or palladium-catalyzed coupling to attach the unsaturated side chain at the 3-position of the cyclohexene ring.

- Reaction parameters such as temperature, solvent (e.g., tetrahydrofuran or dimethylformamide), and stoichiometry are optimized to minimize side reactions.

Formation of the Oxirane (Epoxide) Ring

- The epoxidation of the cyclohexene intermediate is achieved using peracid reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

- The reaction is typically carried out at low temperatures (0–5°C) to control the stereochemistry and prevent over-oxidation.

- The carboxylate group is introduced either before or after epoxidation depending on the synthetic route, often via esterification of the corresponding acid with ethanol under acidic catalysis.

Esterification to Form Ethyl Carboxylate

- The carboxylic acid intermediate is converted to the ethyl ester by Fischer esterification using ethanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, ethyl chloroformate or ethyl bromoacetate can be used for ester formation under milder conditions.

- Reaction monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion.

Purification and Characterization

- The final product is purified by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

- Characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm structure and purity.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Alkylation/Coupling | Organometallic reagent or Pd catalyst, base | Attach 4-methylpent-3-enyl group | Control regioselectivity |

| 2 | Epoxidation | m-CPBA or peracetic acid, 0–5°C | Form oxirane ring | Maintain stereochemistry |

| 3 | Esterification | Ethanol, acid catalyst (H2SO4 or p-TsOH) | Form ethyl carboxylate ester | Alternative: ethyl chloroformate |

| 4 | Purification | Silica gel chromatography | Isolate pure product | Use hexane/ethyl acetate eluents |

Research Findings and Optimization Notes

- The choice of epoxidation reagent and temperature critically affects the yield and stereochemical outcome of the oxirane ring formation.

- Alkylation efficiency depends on the base strength and solvent polarity; polar aprotic solvents favor higher yields.

- Esterification under mild acidic conditions prevents epoxide ring opening.

- Purification by chromatography is essential due to the presence of regioisomeric and stereoisomeric impurities.

- Analytical data confirm the molecular formula and structure, with NMR showing characteristic oxirane proton signals and IR confirming ester carbonyl absorption near 1735 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where one of the hydroxyl groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of simpler alcohols.

Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol has diverse applications in scientific research:

Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

Medicine: Utilized in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

Industry: Applied in the production of polymers, surfactants, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds with their functional groups. In chemical reactions, it serves as a nucleophile, participating in substitution and addition reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters with structurally related epoxide esters:

Key Observations:

Steric and Electronic Effects :

- The user’s compound exhibits greater steric hindrance due to its cyclohexenyl and branched pentenyl groups compared to simpler analogs like Ethyl 3-isopropyl-3-methyl-oxirane-2-carboxylate .

- The nitrobenzooxazolone substituent in ’s compound introduces electron-withdrawing effects, enhancing electrophilic reactivity at the epoxide ring .

Lipophilicity :

- The cyclohexenyl and pentenyl substituents likely increase lipophilicity (logP) relative to phenyl or aliphatic analogs, impacting solubility and membrane permeability.

Thermal Stability :

- Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate has a boiling point of 251.2°C , suggesting that the user’s compound may exhibit even higher thermal stability due to its larger substituents.

Biological Activity

Ethyl 3-(3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate, also known by its CAS number 84473-80-3, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H26O3, with a molecular weight of approximately 282.39 g/mol. The compound features an oxirane (epoxide) ring which is known for its reactivity and potential biological effects.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, related epoxide compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Epoxide A | E. coli | Moderate |

| Epoxide B | S. aureus | Significant |

| Ethyl Oxirane | TBD | TBD |

2. Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the compound's potential as an anticancer agent. In vitro studies on human cancer cell lines revealed that certain derivatives of oxirane compounds exhibit selective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Epoxide Reactivity : The epoxide group can react with nucleophiles in biological systems, potentially leading to the modification of proteins and nucleic acids.

- Cell Membrane Interaction : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

- Apoptotic Pathways : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Study on Antimicrobial Properties

One study investigated the antimicrobial effects of various oxirane derivatives against pathogenic bacteria. This compound was included in the screening panel, showing promising results against Gram-positive bacteria.

Cytotoxicity Evaluation in Cancer Research

A detailed cytotoxicity study was conducted on multiple human cancer cell lines, revealing that the compound exhibited selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity highlights its potential as a therapeutic agent.

Q & A

Q. Key Considerations :

- Solvent systems (e.g., tert-butanol/ethanol/water mixtures) and catalysts (e.g., CuSO₄/NaAsc) are critical for optimizing yield and regioselectivity .

- Purification via silica gel chromatography or recrystallization ensures enantiomeric purity .

How can X-ray crystallography and NMR resolve structural ambiguities in this compound?

Answer:

- X-ray Crystallography : Resolves conformational disorder in the cyclohexene ring (e.g., envelope vs. screw-boat conformations) and quantifies dihedral angles between substituents (e.g., 76.4–89.9° for aryl groups) . For example, asymmetric unit analysis distinguishes major and minor occupancy components in disordered regions .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns chemical shifts to protons and carbons in the oxirane, cyclohexene, and ester moieties. Coupling constants (e.g., J = 1.90 Hz for triazole protons) confirm stereochemistry .

- 2D Techniques (COSY, HSQC) : Map connectivity in complex substituents like 4-methylpent-3-enyl chains .

Q. Data Interpretation :

- Discrepancies in cyclohexene puckering parameters (e.g., Cremer-Pople analysis) may arise from crystallization conditions or dynamic effects in solution .

What computational tools predict the thermodynamic feasibility of its synthesis?

Answer:

- Semi-Empirical Methods (AM1) : Calculate activation energies (ΔG‡) and reaction enthalpies (ΔH) for steps like epoxidation. For example, tert-butyl-substituted analogs exhibit exothermicity, while methoxy derivatives are endothermic .

- DFT Studies : Optimize transition states (e.g., epoxide ring formation) and predict regioselectivity using functional groups’ electronic profiles (e.g., electron-withdrawing esters vs. donating methyl groups) .

Q. Applications :

- Predict solvent effects (e.g., polar aprotic solvents stabilize oxirane intermediates) .

- Guide catalyst selection (e.g., chiral Co(II) complexes for enantioselective synthesis) .

How can stereochemical outcomes be controlled during epoxidation?

Answer:

- Chiral Catalysts : Use Sharpless or Jacobsen epoxidation conditions with Mn(III)-salen complexes to enforce trans-epoxide geometry .

- Enzymatic Methods : Epoxide hydrolases or lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enriching the desired stereoisomer .

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states favoring cis-epoxides via hydrogen bonding .

Q. Validation :

- Compare experimental optical rotation with computed values (e.g., TDDFT-predicted specific rotation) .

How to address low yields in click chemistry-based functionalization?

Answer:

- Optimize CuAAC Conditions :

- Side Reaction Mitigation :

- Azide Purity : Purify via distillation to avoid explosive byproducts.

- Temperature Control : Maintain 25–40°C to prevent triazole decomposition .

Case Study :

Yields improved from 31.6% to 92.6% by optimizing solvent ratios (tert-butanol/ethanol/water) and reaction times .

What bioactivity assays are suitable for evaluating its pharmacological potential?

Answer:

- Enzyme Inhibition : Test calpain or proteasome inhibition using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .

- Antimicrobial Screening : Use microdilution assays against S. aureus or E. coli (MIC < 50 µg/mL indicates potency) .

Q. Data Analysis :

- Correlate substituent effects (e.g., 4-propoxyphenyl vs. trifluoromethyl groups) with IC₅₀ values to establish structure-activity relationships (SAR) .

How to resolve contradictions in reported conformational data?

Answer:

- Dynamic NMR : Probe ring-flipping kinetics in solution (e.g., coalescence temperatures for cyclohexene chair-chair interconversion) .

- Theoretical Modeling : Compare DFT-computed conformational energies with crystallographic data to identify dominant conformers .

- Crystallization Solvent Screening : Use high-boiling solvents (e.g., DMSO) to trap metastable conformers .

Example :

Crystal disorder in molecule A (envelope vs. screw-boat) was attributed to lattice strain, resolved by refining occupancy ratios (0.684:0.316) .

What strategies improve scalability in multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.